3-([1,1'-Biphenyl]-2-yloxy)piperidine
Overview
Description
3-([1,1’-Biphenyl]-2-yloxy)piperidine is a chemical compound that features a piperidine ring bonded to a biphenyl group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-2-yloxy)piperidine typically involves the following steps:
Formation of the Biphenyl Ether Intermediate: The biphenyl ether intermediate can be synthesized through a Suzuki-Miyaura coupling reaction.
Nucleophilic Substitution: The biphenyl ether intermediate is then reacted with piperidine in the presence of a base, such as sodium hydride or potassium carbonate, to form 3-([1,1’-Biphenyl]-2-yloxy)piperidine.
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-2-yloxy)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-([1,1’-Biphenyl]-2-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-2-yloxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its derivatives share structural similarities with 3-([1,1’-Biphenyl]-2-yloxy)piperidine.
Biphenyl Compounds: Other biphenyl-based compounds also exhibit similar structural features and chemical properties.
Uniqueness
3-([1,1’-Biphenyl]-2-yloxy)piperidine is unique due to its specific combination of a piperidine ring and a biphenyl group linked through an ether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-phenylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-7-14(8-3-1)16-10-4-5-11-17(16)19-15-9-6-12-18-13-15/h1-5,7-8,10-11,15,18H,6,9,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDIPSFJAPKSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.